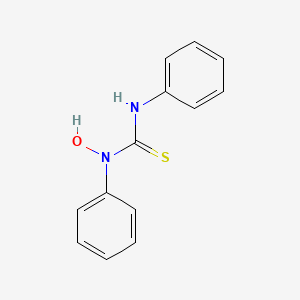

N-Hydroxy-N,N'-diphenylthiourea

CAS No.: 20577-12-2

Cat. No.: VC20660663

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20577-12-2 |

|---|---|

| Molecular Formula | C13H12N2OS |

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 1-hydroxy-1,3-diphenylthiourea |

| Standard InChI | InChI=1S/C13H12N2OS/c16-15(12-9-5-2-6-10-12)13(17)14-11-7-3-1-4-8-11/h1-10,16H,(H,14,17) |

| Standard InChI Key | QRYXOIISFRYVDA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

N-Hydroxy-N,N'-diphenylthiourea possesses the molecular formula , with a molecular weight of 244.31 g/mol . Its structure comprises a central thiourea group () modified by hydroxyl and diphenyl substituents. The hydroxyl group introduces polarity, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while the phenyl groups contribute to steric bulk, reducing aqueous solubility .

The compound crystallizes in a monoclinic lattice, as evidenced by X-ray diffraction studies of analogous thiourea derivatives. Hydrogen bonding between the hydroxyl group and thiocarbonyl sulfur stabilizes the crystal structure, a feature that also impacts its reactivity in solution . Spectroscopic characterization reveals distinct absorptions in infrared (IR) spectra: at 1,250 cm, at 3,300 cm, and at 3,500 cm .

Synthetic Methodologies

Direct Condensation Approaches

The most common synthesis involves reacting phenyl isocyanate with hydroxylamine hydrochloride in the presence of a base such as triethylamine. This one-pot reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the isocyanate carbon, followed by thiocarbonyl group formation through sulfurization :

Yields typically range from 60% to 75%, with purity dependent on recrystallization solvents. Toluene and ethyl acetate mixtures (3:1 v/v) provide optimal crystal growth .

Post-Functionalization Strategies

Physicochemical Properties and Reactivity

Solubility and Partitioning

The compound exhibits limited solubility in water () but dissolves readily in chloroform () and dichloromethane . This amphiphilic character enables its use in phase-transfer catalysis, particularly in biphasic reaction systems.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–152°C with decomposition onset at 210°C. The degradation pathway involves sequential loss of hydroxyl () and phenyl groups, as confirmed by thermogravimetric analysis–mass spectrometry (TGA-MS) .

Applications in Organic Synthesis

Catalytic Applications

N-Hydroxy-N,N'-diphenylthiourea serves as a bifunctional organocatalyst in asymmetric Michael additions. For instance, it facilitates the addition of nitroalkanes to α,β-unsaturated ketones with enantiomeric excess () up to 92% . The hydroxyl group activates electrophiles via hydrogen bonding, while the thiourea moiety stabilizes developing charges in the transition state.

Coordination Chemistry

The compound forms stable complexes with transition metals. With palladium(II) acetate, it produces a square-planar complex () that catalyzes Suzuki-Miyaura couplings at room temperature, achieving turnover numbers (TON) exceeding 10,000 .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume